molecular formula C8H7FN4O B13496819 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13496819
M. Wt: 194.17 g/mol
InChI Key: CYDPYKGIBHBSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.

    Substitution: The fluorine atom and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of dihydropyrimidinones have been explored for their therapeutic potential. This compound could be investigated for its efficacy and safety in treating various diseases.

Industry

Industrially, this compound might be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    5-chloro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Substitution of fluorine with chlorine can lead to different properties.

    5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-4H-pyrimidin-4-one: Variation in the hydrogenation state of the pyrimidine ring.

Uniqueness

The presence of the fluorine atom in 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C8H7FN4O

Molecular Weight

194.17 g/mol

IUPAC Name

5-fluoro-4-methyl-2-(1H-pyrazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H7FN4O/c1-4-6(9)8(14)13-7(12-4)5-2-10-11-3-5/h2-3H,1H3,(H,10,11)(H,12,13,14)

InChI Key

CYDPYKGIBHBSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CNN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.